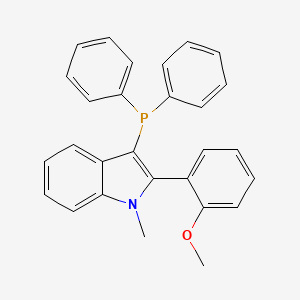

2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique combination of a methoxyphenyl group, a methyl group, and a diphenylphosphino group attached to the indole core, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

The synthesis of 2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution, where the indole reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.

Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Analyse Chemischer Reaktionen

Transition-Metal Coordination

-

The diphenylphosphino group enables coordination to metals (e.g., Pd, Pt), forming complexes for catalytic cycles .

-

Example: Similar indole-phosphine ligands stabilize palladium in cross-coupling reactions .

Catalytic Activity in Organic Transformations

-

C–H Functionalization: Phosphine ligands enhance regioselectivity in palladium-catalyzed indole functionalization .

-

Mechanism: Ligand-metal interaction facilitates oxidative addition/reductive elimination steps.

-

-

Phosphorylation Reactions: Ytterbium(III)-catalyzed phosphorylation of indolylmethanols demonstrates the role of phosphine groups in modulating regioselectivity .

Structural and Functional Comparisons

The compound’s methoxy and phosphine substituents differentiate it from related ligands:

Table 2: Comparison with Analogous Ligands

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Reactions

Phosphine Ligands in Transition Metal Catalysis:

Phosphine ligands, such as 2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole, play a crucial role in enhancing the efficiency of transition metal-catalyzed reactions. These ligands stabilize metal centers and facilitate various reactions, including:

- Cross-Coupling Reactions: This compound has been used effectively in Suzuki and Heck reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis.

- Hydrogenation Processes: The ligand has demonstrated efficacy in hydrogenation reactions, contributing to the reduction of unsaturated compounds.

Biological Applications

Potential Anticancer Activity:

Research indicates that phosphine ligands may exhibit biological activity, including potential anticancer properties. The indole structure is known for its biological significance, and the incorporation of phosphine enhances its reactivity and interaction with biological targets.

Case Study:

A study explored the cytotoxic effects of phosphine-based ligands on cancer cell lines. Results showed that this compound exhibited significant inhibition of cell proliferation in specific cancer types, warranting further investigation into its mechanism of action and therapeutic potential.

Material Science

Use in Polymer Chemistry:

The compound has been utilized as a ligand in the development of new materials, particularly in polymerization processes. Its ability to coordinate with metals allows for the creation of novel polymer architectures with tailored properties.

Application Example:

In a recent study, researchers synthesized block copolymers using this phosphine ligand in combination with transition metals, leading to materials with enhanced thermal stability and mechanical properties.

Analytical Chemistry

Role as a Reagent:

In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions due to its chelating ability. This application is particularly useful in environmental monitoring and quality control in industrial processes.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Catalysis | Suzuki and Heck reactions | Enhanced reaction rates and selectivity |

| Biological Research | Anticancer activity studies | Potential for new therapeutic agents |

| Material Science | Polymer synthesis | Tailored material properties |

| Analytical Chemistry | Metal ion detection | Improved sensitivity and specificity |

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Vergleich Mit ähnlichen Verbindungen

2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole can be compared with other indole derivatives, such as:

2-(2-Methoxyphenyl)-1H-indole: Lacks the methyl and diphenylphosphino groups, resulting in different chemical and biological properties.

1-Methyl-3-diphenylphosphino)-1H-indole:

3-Diphenylphosphino)-1H-indole: Lacks both the methoxyphenyl and methyl groups, leading to distinct chemical behavior and biological activities.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole (CAS No. 1242759-01-8) is a phosphine-containing indole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities.

Antimicrobial Activity

Research indicates that indole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with indole structures have been tested against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.

| Compound | Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3k | MRSA | 0.98 µg/mL |

| 3k | S. aureus ATCC 25923 | 3.90 µg/mL |

| 3k | Candida albicans | MIC 7.80 µg/mL |

These findings suggest that the presence of the indole moiety enhances the compound's ability to inhibit bacterial growth, particularly against resistant strains such as MRSA .

Anticancer Activity

The anticancer potential of indole derivatives has been extensively studied, particularly their effects on rapidly dividing cancer cells. For example, compounds similar to this compound have shown preferential suppression of A549 lung cancer cells compared to normal fibroblasts .

In a comparative study, several synthesized compounds demonstrated significant antiproliferative activity across various cancer cell lines:

| Compound | Cell Line | Activity |

|---|---|---|

| 3b | A549 | High |

| 3e | A549 | High |

| 3g | A549 | High |

This indicates that modifications in the indole structure can lead to enhanced anticancer properties .

Case Studies

A notable case study involved the synthesis of a series of indole derivatives, including those with phosphine groups. The study evaluated their biological activities through various assays:

- Antibacterial Assays: Compounds were tested against standard bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Tests: The synthesized compounds were assessed for their cytotoxic effects on different cancer cell lines, demonstrating varying degrees of activity.

Eigenschaften

IUPAC Name |

[2-(2-methoxyphenyl)-1-methylindol-3-yl]-diphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24NOP/c1-29-25-19-11-9-17-23(25)28(27(29)24-18-10-12-20-26(24)30-2)31(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVJSVRJLZDGDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3OC)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.